4-Methyl-1-oxaspiro(5.5)undecene

Catalog No.
S1970829
CAS No.
68228-06-8
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-oxaspiro(5.5)undecene

CAS Number

68228-06-8

Product Name

4-Methyl-1-oxaspiro(5.5)undecene

IUPAC Name

4-methyl-1-oxaspiro[5.5]undec-2-ene

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5,8,10H,2-4,6-7,9H2,1H3

InChI Key

WJHAXQNOQJKTQV-UHFFFAOYSA-N

SMILES

CC1CC2(CCCCC2)OC=C1

Canonical SMILES

CC1CC2(CCCCC2)OC=C1

4-Methyl-1-oxaspiro(5.5)undecene is a chemical compound with the molecular formula C11H18OC_{11}H_{18}O and a molecular weight of approximately 166.26 g/mol. It is classified as a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. The compound's structure includes a methyl group at the 4-position and an oxaspiro linkage, which contributes to its distinctive properties and reactivity. The compound is primarily recognized for its applications in the fragrance industry, where it is used to impart specific scents in various products .

Typical of spirocyclic compounds, including:

  • Electrophilic Addition: The double bond present in the structure can undergo electrophilic addition reactions, allowing for the introduction of various functional groups.
  • Carbonyl-Ene Reaction: This reaction involves the interaction of alkenes with carbonyl compounds under specific conditions, leading to the formation of spirocyclic structures.
  • Oxidation Reactions: The compound may be oxidized to form alcohols or ketones, depending on the reaction conditions.

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.

The biological activity of 4-methyl-1-oxaspiro(5.5)undecene has been evaluated for potential mutagenic effects. Studies conducted using bacterial reverse mutation assays indicated that the compound does not exhibit mutagenic or clastogenic properties, even at high concentrations (up to 5000 μg/plate) when tested with various strains of Salmonella typhimurium and Escherichia coli . Furthermore, it was determined that the compound does not induce micronuclei in binucleated cells, suggesting a low risk for genotoxicity under the tested conditions.

The synthesis of 4-methyl-1-oxaspiro(5.5)undecene can be achieved through several methods:

  • Cyclization Reactions: These involve the formation of the spirocyclic structure through intramolecular reactions of suitable precursors.
  • Carbonyl-Ene Reaction: This method allows for the creation of spirocyclic compounds from alkenes and carbonyl compounds under specific conditions.
  • Alkylation Reactions: The introduction of methyl groups can be accomplished through alkylation methods on suitable substrates.

These synthetic routes are essential for producing this compound in sufficient quantities for industrial applications.

4-Methyl-1-oxaspiro(5.5)undecene is primarily utilized in the fragrance industry due to its pleasant scent profile. Its applications include:

  • Perfumes and Fragrances: Used as a fragrance ingredient to enhance scent formulations.
  • Cosmetics: Incorporated into cosmetic products to provide desirable aromas.
  • Household Products: Used in air fresheners and cleaning products for scent enhancement.

The compound's unique olfactory characteristics make it valuable in these sectors.

Several compounds share similarities with 4-methyl-1-oxaspiro(5.5)undecene in terms of structure or application. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Oxaspiro[5.5]undeceneC₁₁H₁₈OSimilar spirocyclic structure
4-Methyl-1-oxaspiro[5.5]undec-2-eneC₁₁H₁₈OContains an additional double bond
3-Methyl-1-oxaspiro[5.5]undeceneC₁₁H₁₈OVariation in methyl group position
4-MethylcyclohexanoneC₇H₁₂OKetone functional group, used in fragrances

These compounds exhibit unique properties that differentiate them from 4-methyl-1-oxaspiro(5.5)undecene while sharing common applications in fragrances and other chemical industries.

XLogP3

3.1

Other CAS

68228-06-8

General Manufacturing Information

1-Oxaspiro[5.5]undecene, 4-methyl-: ACTIVE

Dates

Modify: 2023-07-22

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